Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a sulfonamide linkage modified with an acetyl group and a 4-methoxyphenyl substituent. Its molecular formula is C₂₁H₂₁NO₇S (exact mass: 431.11 g/mol), featuring a benzofuran core substituted at the 2-position with a methyl group and at the 5-position with a sulfonamide-acetyl moiety. The ethyl ester at the 3-position enhances its lipophilicity, making it a candidate for pharmacological studies targeting membrane-bound receptors or enzymes.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7S/c1-5-28-21(24)20-13(2)29-19-11-6-15(12-18(19)20)22(14(3)23)30(25,26)17-9-7-16(27-4)8-10-17/h6-12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXERXMOOINLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a benzofuran core with multiple derivatives that differ in substituents on the sulfonamide group, acyl chain, and ester moiety. These modifications influence physicochemical properties (e.g., solubility, molecular weight) and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies:
Acyl Group Impact: Replacing the acetyl group with butyryl () increases molar mass by ~28 g/mol, likely enhancing lipophilicity and extending metabolic half-life. The absence of an acyl group () simplifies the structure, facilitating intermolecular hydrogen bonding in crystalline states, which may improve formulation stability .
Sulfonyl Substituent Effects: 4-Methoxy vs. 4-Fluoro (): The 4-fluoro analog’s electron-withdrawing group may enhance oxidative stability compared to the electron-donating methoxy group. Mesityl vs.
Pharmacological Inferences: Benzofuran derivatives with methylsulfinyl or sulfanyl groups () exhibit antibacterial and antitumor activities, suggesting the target compound and its analogs may share similar mechanisms . Bis-sulfone compounds (e.g., Sch225336 in ) show CB2 receptor selectivity, hinting at possible cannabinoid system interactions for benzofuran sulfonamides .
Biological Activity
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H21NO7S
- Molecular Weight : 431.46 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. It has been studied for its potential as an anti-inflammatory and anticancer agent due to its structural features that allow it to inhibit specific enzymatic activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including:
The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Studies
One notable study investigated the effects of this compound on a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, indicating its potential efficacy as a therapeutic agent.
Study Design
- Subjects : 30 mice divided into treatment and control groups.
- Treatment : Administered daily doses for four weeks.
- Outcome Measures : Tumor size, weight, and histological analysis.
The results highlighted a reduction in tumor weight by approximately 40% in treated mice compared to controls, with histological examination revealing decreased cell proliferation and increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
